molecular formula C21H24N2O5 B248389 [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Número de catálogo B248389
Peso molecular: 384.4 g/mol
Clave InChI: PPJFQUVPDBWDNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating various diseases, including cancer and autoimmune disorders.

Mecanismo De Acción

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects on B-cells. Its inhibition of BTK activity prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This effect has been found to be dose-dependent, with higher doses leading to more significant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages and limitations for lab experiments. Its potent inhibition of BTK makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in disease. However, its specificity for BTK may limit its use in studying other signaling pathways. Additionally, its high potency may require careful dosing to avoid off-target effects.

Direcciones Futuras

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways to improve treatment efficacy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to elucidate the role of BTK in autoimmune disorders and to explore the potential of TAK-659 in treating these diseases.
Conclusion:
In conclusion, [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound with significant potential for treating various diseases. Its potent inhibition of BTK has been found to be effective in treating B-cell malignancies and autoimmune disorders. Further research is needed to explore its potential in combination therapies and to develop analogs with improved pharmacokinetic properties and selectivity for BTK.

Métodos De Síntesis

The synthesis of [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone involves a multi-step process that starts with the reaction of 4-bromo-2-methoxybenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to form the final compound. The synthesis of TAK-659 has been optimized to improve its purity and yield, making it a viable candidate for large-scale production.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential applications in treating various diseases. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent inhibitor of BTK, and its efficacy in treating these diseases has been demonstrated in preclinical studies.

Propiedades

Nombre del producto

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Fórmula molecular

C21H24N2O5

Peso molecular

384.4 g/mol

Nombre IUPAC

(3,4-dimethoxyphenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-7-5-4-6-16(17)21(25)23-12-10-22(11-13-23)20(24)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3

Clave InChI

PPJFQUVPDBWDNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

SMILES canónico

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.